4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde
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Overview
Description
4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H5Cl2FO2 and a molecular weight of 223.03 g/mol . This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on a benzaldehyde ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the chlorination and fluorination of a methoxybenzaldehyde derivative under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents to facilitate the substitution reactions.
Chemical Reactions Analysis
4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.
Scientific Research Applications
4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by interacting with active sites or binding pockets of target enzymes, thereby modulating their activity . The presence of electron-withdrawing groups like chloro and fluoro can enhance its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde can be compared with other halogenated benzaldehydes, such as:
4,6-Dichloro-2-fluorobenzaldehyde: Lacks the methoxy group, which may affect its reactivity and applications.
4-Chloro-2-fluoro-3-methoxybenzaldehyde: Has fewer chloro substituents, potentially altering its chemical properties and uses.
2,4-Dichloro-3-methoxybenzaldehyde: Does not contain the fluoro group, which can influence its biological activity and synthetic utility.
These comparisons highlight the unique combination of substituents in this compound, which contribute to its distinct chemical behavior and applications.
Properties
IUPAC Name |
4,6-dichloro-2-fluoro-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSMFSXOZADDJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)C=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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